Propargyl-PEG6-N3
Overview
Description
Propargyl-PEG6-N3 is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Propargyl-PEG6-N3 can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
While specific molecular structure analysis for Propargyl-PEG6-N3 was not found, it is known that it contains an Azide group and can react with molecules containing Alkyne groups .Chemical Reactions Analysis
The key chemical reaction involving Propargyl-PEG6-N3 is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .Scientific Research Applications
Synthesis of Heterobifunctional Poly(ethylene glycol)
Propargyl-PEG6-N3 serves as a foundation for creating heterobifunctional poly(ethylene glycol) (PEG) derivatives with diverse end groups like hydroxyl, carboxyl, mercapto, or hydrazide. These derivatives are instrumental in developing PEG-based bioconjugates for various biomedical applications due to their simple yet efficient synthesis (Lu & Zhong, 2010).
Formation of Block Copolymers
Propargyl-PEG6-N3 is crucial in the synthesis of block copolymers like poly(epichlorohydrin-b-ethylene glycol). This process involves intricate steps like the reaction of PEGs with various molecular weights and propargyl chloride, followed by "click" chemistry. Such copolymers are characterized using techniques like FT-IR, NMR, GPC, TGA, SEM, and fractional precipitation, making them valuable in material science (Öztürk & Yörümez, 2019).
Influencing Polymer Properties through Click Chemistry
The incorporation of propargyl groups in polymers like poly(ethylene glycol) significantly impacts the material properties. Click chemistry is a pivotal method used to conjugate natural fatty acids functionalized with a propargyl group with functionalized PEG, leading to the formation of novel PEG–lipid telechelics. These novel structures exhibit high conjugation efficiency and have potential as drug carriers, highlighting the role of propargyl-PEG6-N3 in enhancing polymer functionality (Arshad, Saied, & Ullah, 2014).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-17-18-16/h1H,3-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHVNVDINOLKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-N3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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